molecular formula C7H12ClNO B2650008 (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride CAS No. 2248285-74-5

(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride

Cat. No. B2650008
M. Wt: 161.63
InChI Key: UCNCVQRXCNKITK-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride” is an important intermediate in the manufacture of moxifloxacin . It is also known as “nonane” .


Synthesis Analysis

A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane . Another method for the synthesis of this compound involves optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with two chiral centers . The InChI code for this compound is 1S/C14H16N2O2.ClH/c17-13-11-7-4-8-15-12 (11)14 (18)16 (13)9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9H2;1H/t11-,12+;/m1./s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This is followed by the conversion of the intermediate to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione .

Scientific Research Applications

Novel Dimerization Reactions

The study by Shiotani et al. (1986) highlights the unexpected dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]- and 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine with hydrochloric acid to produce novel dimerized compounds. This chemical reaction unveils potential applications in synthesizing complex organic structures from simpler pyridine derivatives, potentially useful in medicinal chemistry and material science (Shiotani et al., 1986).

Synthesis of Phosphazene Derivatives

Ilter et al. (2007) describe the synthesis of novel mono-, di-, and tri-spirocyclic phosphazene derivatives. The structural investigations of these compounds provide insights into their potential applications in materials science, especially in creating polymers with unique properties for industrial applications (Ilter et al., 2007).

Antimicrobial Activity of Pyrido[1,2-a]pyrimidine and Isoxazoline Derivatives

The research conducted by Merja et al. (2004) explores the condensation of different arylidenes with 2-aminopyridine and hydroxylamine hydrochloride to synthesize pyrido[1,2-a]pyrimidine and isoxazoline derivatives. These compounds were screened for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Merja et al., 2004).

Phosphorus-Nitrogen Compounds: Syntheses and Investigations

A study by Işıklan et al. (2010) presents the synthesis of new N/O spirocyclic phosphazene derivatives and explores their structural investigations, biological activities, and DNA interactions. This research suggests applications in biotechnology and pharmaceuticals, particularly in designing drugs that interact with DNA (Işıklan et al., 2010).

Antiprotozoal Activity of Novel Bis-Benzamidino Derivatives

Research by Ismail et al. (2008) focuses on the synthesis of bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, examining their strong DNA binding affinity and significant in vitro antiprotozoal activity. These findings highlight the potential of these compounds in treating protozoal infections (Ismail et al., 2008).

properties

IUPAC Name

(4aR,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-6-4-9-5-7(6)8-3-1;/h1-2,6-8H,3-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNCVQRXCNKITK-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2COCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2COC[C@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.